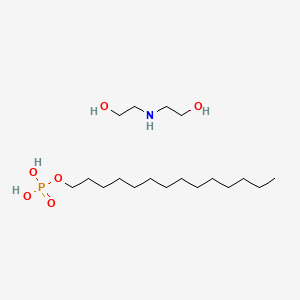

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate

Descripción

EINECS 308-609-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.

Propiedades

Número CAS |

98143-44-3 |

|---|---|

Fórmula molecular |

C18H42NO6P |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2 |

Clave InChI |

ILRIOLRTHYIKHL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |

Números CAS relacionados |

65104-57-6 65104-56-5 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

EINECS 308-609-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Aplicaciones Científicas De Investigación

EINECS 308-609-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications include its use in manufacturing processes and as an intermediate in the production of other chemicals .

Mecanismo De Acción

The mechanism of action of EINECS 308-609-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparación Con Compuestos Similares

EINECS 308-609-6 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (EINECS 203-770-8), bismuth tetroxide (EINECS 234-985-5), and mercurous oxide (EINECS 239-934-0) . Each of these compounds has unique properties and applications, but EINECS 308-609-6 stands out due to its specific chemical structure and reactivity.

Actividad Biológica

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (BHEA-TP) is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial applications. Its unique structure, featuring two hydroxyethyl groups and a long-chain tetradecyl moiety, contributes to its surfactant properties and potential therapeutic applications.

- Molecular Formula : CHNOP

- Molecular Weight : Approximately 757.117 g/mol

- Structure : The compound consists of a quaternary ammonium center, which enhances its interaction with biological membranes due to its cationic nature.

BHEA-TP exhibits its biological activity primarily through:

- Membrane Disruption : The cationic nature allows BHEA-TP to interact with negatively charged microbial membranes, leading to disruption and cell lysis.

- Encapsulation and Drug Delivery : Its surfactant properties facilitate the encapsulation of therapeutic agents, enhancing their transport across biological barriers.

Antimicrobial Properties

BHEA-TP has demonstrated broad-spectrum antimicrobial activity against various pathogens, including:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus species.

- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Shows potential antifungal effects, making it suitable for use in disinfectants and antiseptics .

Case Studies

- Antibacterial Efficacy : A study indicated that BHEA-TP showed a significant reduction in bacterial counts when tested against E. coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5% w/v, highlighting its potency as an antimicrobial agent .

- Drug Delivery Systems : Research has shown that BHEA-TP can enhance the bioavailability of certain drugs by facilitating their transport across cellular membranes. This property is particularly beneficial for hydrophobic drugs that require improved solubility for effective delivery.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Applications |

|---|---|---|---|

| BHEA-TP | Quaternary ammonium with tetradecyl chain | Broad-spectrum against Gram-positive and Gram-negative bacteria | Antiseptics, drug delivery |

| Benzalkonium chloride | Quaternary ammonium | Stronger against Gram-positive bacteria; less effective on Gram-negative | Disinfectants, cleaning products |

| Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate | Similar structure but with three hydroxyethyl groups | Enhanced activity due to increased positive charge density | Drug delivery systems |

Applications

BHEA-TP is utilized in various fields:

- Medical Applications : As a potential drug delivery agent due to its ability to encapsulate therapeutic compounds.

- Industrial Uses : Employed in formulations for lubricants and surfactants, taking advantage of its surfactant properties.

- Research Applications : Investigated for its interactions with biological molecules, contributing to studies on membrane permeability and protein functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.